Acid-PEG8-S-S-PEG8-acid

ADC linker optimization hydrophilicity DAR8 conjugate

High-DAR ADC development is constrained by hydrophobicity-driven aggregation; PROTAC campaigns require precise spatial geometry with conditional intracellular release. Acid-PEG8-S-S-PEG8-acid addresses both: a central disulfide bond enables glutathione-responsive cleavage (stable at 2-20 μM extracellular GSH; cleaved at 1-10 mM intracellular), while PEG8 spacers reduce conjugate hydrophobicity vs. PEG4 analogs. • Validated for stable DAR8 conjugates with superior in vivo performance. • Homobifunctional COOH termini for symmetric amide conjugation. • Empirically optimized PEG8 length for productive ternary complex formation.

Molecular Formula C38H74O20S2
Molecular Weight 915.1 g/mol
CAS No. 873013-93-5
Cat. No. B1662083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG8-S-S-PEG8-acid
CAS873013-93-5
Molecular FormulaC38H74O20S2
Molecular Weight915.1 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
InChIInChI=1S/C38H74O20S2/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42)
InChIKeySSUZECNFRDBXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acid-PEG8-S-S-PEG8-acid: Cleavable PEG8 Linker for Conjugates


Acid-PEG8-S-S-PEG8-acid (CAS 873013-93-5) is a homobifunctional polyethylene glycol (PEG)-based linker comprising two PEG8 chains symmetrically flanking a central disulfide (S–S) bond, with terminal carboxylic acid groups at both ends . It has a molecular weight of 915.11 g/mol and the formula C₃₈H₇₄O₂₀S₂ [1]. The compound serves as a cleavable linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its disulfide bridge enables redox-triggered payload release under intracellular reducing conditions while the PEG8 spacers enhance aqueous solubility and reduce steric hindrance during bioconjugation .

1 Cleavable disulfide linker enables redox-triggered intracellular release
2 PEG8 spacers enhance aqueous solubility and reduce steric hindrance
3 Homobifunctional COOH supports symmetric bioconjugation

Acid-PEG8-S-S-PEG8-acid: Why Substitution Fails


Generic substitution of Acid-PEG8-S-S-PEG8-acid with non-cleavable PEG linkers or shorter PEG variants (e.g., PEG4-based analogs) fundamentally compromises conjugate performance in applications requiring intracellular payload release. The central disulfide bond undergoes selective reduction in the presence of intracellular glutathione (1–10 mM) but remains stable in extracellular circulation (2–20 μM glutathione), a differential that enables targeted cytosolic drug liberation—a mechanism absent in non-cleavable linkers such as ethylene glycol methacrylate (EGDMA)-crosslinked systems [1]. Furthermore, the PEG8 spacer length is empirically validated as an optimal balance in PROTAC and ADC design: PEG4 linkers yield suboptimal spatial separation leading to reduced ternary complex formation and increased conjugate hydrophobicity, while PEG12 linkers introduce excessive flexibility that can attenuate degradation efficiency [2][3]. Replacing this compound with an analog lacking either the disulfide cleavage trigger or the PEG8-defined spacer length directly alters release kinetics, pharmacokinetic profile, and ultimate therapeutic index of the conjugate.

Non-cleavable linker mismatch
Non-cleavable analogs (e.g., EGDMA-crosslinked) lack the disulfide trigger; intracellular payload liberation may not be replicated, potentially altering release kinetics and research endpoints.
PEG4 spacer may increase aggregation
Shorter PEG4-based linkers may raise hydrophobicity-driven aggregation at high drug-to-antibody ratios (DAR8), complicating conjugate characterization and stability.
PEG12 flexibility risk
Excessive PEG12 length can introduce conformational flexibility that, in some PROTAC designs, may reduce ternary complex efficiency and degradation outcomes—a context-dependent effect.

Acid-PEG8-S-S-PEG8-acid: Quantitative Performance Evidence


PEG8 vs PEG4: DAR8-ADC Aggregation Control

In a systematic comparative study of pendant-type PEG linkers, ADCs constructed with PEG8 linkers demonstrated superior performance over PEG4 linkers across multiple quantitative metrics when conjugated at DAR8 (drug-to-antibody ratio of 8) using Trastuzumab and MMAE payload [1]. The study evaluated PEG4, PEG8, and PEG12 variants alongside a non-PEG control (DAR4).

DAR8 Aggregation Control
Head-to-head
PEG8-DAR8 ADC: reduced HIC retention (less hydrophobicity), no aggregation. PEG4-DAR8 ADC: detectable aggregation.
Supports PEG8 for high-DAR conjugate development with lower aggregation risk.
HIC analysis of Trastuzumab-MMAE ADCs at DAR8.
ADC linker optimization hydrophilicity DAR8 conjugate

PEG8-ADC Pharmacokinetic Advantage Over PEG4

Pharmacokinetic evaluation revealed that DAR8-ADCs constructed with PEG8 and PEG12 linkers demonstrated a better PK profile than both DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG linkers [1]. This improvement is attributed to the extended PEG8 spacer conferring enhanced aqueous solubility and reduced opsonization-mediated clearance.

PK Profile Ranking
Head-to-head
PEG8 and PEG12 DAR8-ADCs showed improved PK profile vs PEG4 and non-PEG DAR4-ADC in animal models.
May support longer-circulation assessment in ADC research models.
Qualitative ranking; no numerical exposure values provided.
pharmacokinetics ADC stability circulation half-life

PEG8 vs PEG4: Antitumor Activity in DAR8-ADCs

In vivo anti-tumor activity studies directly compared DAR8-ADCs prepared with PEG4, PEG8, and PEG12 pendant-type linkers. The results demonstrated that DAR8-ADCs containing PEG8 and PEG12 linkers exhibited stronger anti-tumor activity than those containing PEG4 linkers, with this efficacy trend mirroring the PK profile advantage [1].

Tumor Model Response
Head-to-head
PEG8-DAR8 ADC showed stronger tumor growth inhibition than PEG4-DAR8 in Trastuzumab-MMAE xenografts.
Reported tumor model response context; not a clinical efficacy claim.
Model-specific; requires validation in target indication.
in vivo efficacy antitumor activity DAR8 ADC

Cleavable Disulfide: Redox-Triggered Release vs Non-Cleavable

In a comparative pharmacokinetic and biodistribution study of PEG-based hyperbranched polymers (HBPs) in rats, polymers crosslinked with cleavable disulfide linkers showed a larger proportion of the dose eliminated via urine and feces compared to similar-sized HBPs crosslinked with non-cleavable ethylene glycol methacrylate (EGDMA) linkers, while both linker types showed similar plasma pharmacokinetics over 72 hours [1].

Cleavable vs Non-Cleavable
Head-to-head
Disulfide-crosslinked polymers: greater proportion of dose eliminated via urine/feces vs non-cleavable EGDMA analogs.
Supports cleavable linker design for biodegradability research.
Rat 72h study; 89Zr-labeled HBPs.
redox-sensitive release disulfide cleavage intracellular drug delivery

PEG8 Spacer: Optimal Length for PROTAC Ternary Complexes

Systematic optimization of PROTAC linker length has established that PEG4, PEG6, and PEG8 represent the empirical gold standard for linker design in targeted protein degradation campaigns [1]. Linkers shorter than PEG4 frequently produce suboptimal spatial separation between the E3 ligase ligand and target protein ligand, reducing productive ternary complex formation. Linkers longer than PEG8, while sometimes functional, introduce unnecessary synthetic complexity and may increase entropic penalty during complex formation.

PROTAC Linker Length
Class-level
PEG8 falls within the widely adopted linker length range (PEG4–PEG8) associated with productive ternary complex formation in multiple PROTAC campaigns.
Aligns with established PROTAC design principles; class-level evidence.
Target-specific linker optimization may still be required.
PROTAC linker optimization ternary complex formation PEG spacer length

Homobifunctional COOH Termini: Symmetric Conjugation vs Heterobifunctional

Acid-PEG8-S-S-PEG8-acid possesses terminal carboxylic acid groups at both ends, enabling symmetrical conjugation via amide bond formation with amine-containing molecules using standard coupling reagents (EDC, DCC, or HATU) . In contrast, heterobifunctional PEG8 analogs such as SPDP-PEG8-NHS (CAS 1252257-56-9) offer only one carboxylic acid-reactive terminus (NHS ester) and one thiol-reactive terminus (pyridyl disulfide), restricting conjugation geometry and requiring sequential coupling strategies. LC-PEG8-SPDP (CAS 1252257-56-9), another heterobifunctional comparator with MW 735.86 g/mol, provides only a single thiol-reactive site and a single amine-reactive site, limiting its utility to asymmetric conjugates [1].

Homobifunctional Symmetry
Class-level
Two terminal COOH groups enable symmetric conjugation to two amine-containing payloads, unlike single-site heterobifunctional analogs (e.g., SPDP-PEG8-NHS).
Supports bivalent or symmetric construct design.
Heterobifunctional alternatives may be preferred for asymmetric conjugates.
bioconjugation amide coupling homobifunctional linker

Acid-PEG8-S-S-PEG8-acid: Validated Application Scenarios


High-DAR ADC: Reduced Aggregation, Enhanced PK

Acid-PEG8-S-S-PEG8-acid is optimally suited for constructing DAR8 ADCs where high drug loading is desired but conventional linkers cause hydrophobicity-driven aggregation. The PEG8 spacer length has been directly validated to reduce conjugate hydrophobicity and aggregation at DAR8 while maintaining superior pharmacokinetics and anti-tumor activity compared to PEG4-based linkers [1]. This compound enables formulation of stable, high-DAR Trastuzumab-MMAE conjugates with improved in vivo performance, addressing a key limitation in ADC development where DAR4 is the current clinical standard due to aggregation risks at higher DAR. The homobifunctional carboxylic acid termini facilitate symmetric conjugation to amine-functionalized payloads or antibody lysine residues after appropriate activation. [1]

Redox-Responsive PROTAC Library with PEG8 Spacer

In PROTAC development campaigns requiring systematic linker length optimization, Acid-PEG8-S-S-PEG8-acid provides a PEG8 spacer that falls within the empirically validated gold-standard range (PEG4–PEG8) for productive ternary complex formation between E3 ligase and target protein [1]. The central disulfide bond introduces redox-triggered cleavability—a feature absent in non-cleavable PEG8 linkers—enabling glutathione-mediated linker cleavage upon intracellular delivery [2]. This dual functionality (optimal PEG8 length plus cleavable disulfide) makes the compound particularly valuable for building PROTAC libraries where both spacer geometry and conditional release are experimental variables under investigation. The terminal carboxylic acid groups enable straightforward conjugation to amine-containing E3 ligase ligands and target protein ligands using standard amide coupling chemistry. [1][2]

Orthogonally Dual-Clickable Janus Nanoparticles

Acid-PEG8-S-S-PEG8-acid has been specifically utilized as a reactant for the preparation of orthogonally dual-clickable Janus nanoparticles via cyclic templating strategy [1]. It has also been applied in the preparation of cyclic RGD-functionalized gold nanoparticles for tumor targeting, and in the asymmetric functionalization of nanoparticles with orthogonal clickable functionalities [1]. These validated applications demonstrate the compound's utility in advanced nanomaterial surface engineering where precise spatial control and orthogonal reactivity are required. The PEG8 spacer provides adequate separation to prevent steric interference between functional domains on nanoparticle surfaces, while the terminal carboxylic acids enable covalent attachment to amine-modified nanoparticle surfaces or targeting ligands. [1]

Biodegradable Polymer Constructs with Enhanced Clearance

For research applications involving PEG-based hyperbranched polymers (HBPs) or similar macromolecular constructs intended for in vivo administration, Acid-PEG8-S-S-PEG8-acid offers a cleavable disulfide crosslinking moiety that enhances elimination via urinary and fecal routes compared to non-cleavable EGDMA-crosslinked analogs [1]. This property is particularly relevant for designing drug delivery vehicles intended for repeated dosing regimens where accumulation of non-degradable polymer components presents a safety concern. The compound can be incorporated as a cleavable crosslinker in HBP synthesis, enabling redox-triggered degradation upon exposure to intracellular glutathione concentrations while maintaining structural integrity in circulation. [1]

Application
Selection Property
Validation Focus
High-DAR ADC assembly
Reduced hydrophobicity-driven aggregation via PEG8 spacer
Aggregation monitoring (HIC) and PK model profiling
PROTAC library construction
PEG8 linker within validated range + disulfide cleavability
Ternary complex formation and degradation efficiency assays
Nanoparticle surface engineering
Homobifunctional COOH for orthogonal conjugation
Surface density and dual-click reactivity assays
Biodegradable polymer scaffolds
Disulfide-cleavable crosslinking for elimination
Biodistribution and elimination route endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acid-PEG8-S-S-PEG8-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.